molecular formula C9H15NO B125458 Morpholine, 4-(1-cyclopenten-1-yl)- CAS No. 936-52-7

Morpholine, 4-(1-cyclopenten-1-yl)-

Cat. No. B125458
CAS RN: 936-52-7
M. Wt: 153.22 g/mol
InChI Key: VAPOFMGACKUWCI-UHFFFAOYSA-N
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Description

“Morpholine, 4-(1-cyclopenten-1-yl)-” is a cyclic amine that consists of a five-membered ring. It exists as a colorless liquid with a faint odor . This compound finds diverse applications, functioning as a solvent, emulsifier, and corrosion inhibitor .


Synthesis Analysis

The synthesis of morpholines has seen significant progress in recent years. The morpholine motif has attracted attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of “Morpholine, 4-(1-cyclopenten-1-yl)-” is C9H15NO . It has a molecular weight of 153.2215 .


Chemical Reactions Analysis

The synthesis of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported recently .


Physical And Chemical Properties Analysis

“Morpholine, 4-(1-cyclopenten-1-yl)-” is a colorless liquid with a faint odor . It has a molecular weight of 153.2215 .

Scientific Research Applications

Oxidation Processes

4-(1-cyclohexen-1-yl)-morpholine, a derivative, has been studied for its behavior in oxidation reactions with metal oxidants like lead tetraacetate, thallium triacetate, and mercuric diacetate. These processes result in various products including N-acetyl-morpholine and 2-acetoxy-ketone, indicating its reactivity and potential utility in organic synthesis (Corbani, Rindonek, & Scolastico, 1973).

Synthesis and Stereochemistry

Morpholine, 4-(1-cyclopenten-1-yl)-, has been used to synthesize stereochemically complex compounds such as 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane. These compounds have potential in various chemical applications, showcasing the versatility of morpholine derivatives in synthetic chemistry (Katritzky et al., 1994).

Pharmaceutical Research

Morpholine derivatives have been identified as key components in inhibitors targeting the PI3K-AKT-mTOR pathway, a critical pathway in cell growth and cancer. The morpholine structure contributes significantly to the efficacy of these inhibitors, demonstrating its importance in medicinal chemistry (Hobbs et al., 2019).

Antimicrobial Applications

Certain morpholine derivatives have shown promising results as antimicrobials. For example, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been synthesized and shown to be effective in creating potent antimicrobials (Kumar, Sadashiva, & Rangappa, 2007).

Xanthine Oxidase Inhibition

Morpholine derivatives like 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones have been evaluated for inhibitory activity against xanthine oxidase. This enzyme is crucial in the metabolism of purines and is a target in gout treatment. The derivatives showed significant inhibitory activity and anti-inflammatory response (Šmelcerović et al., 2013).

Chemical Synthesis

Morpholine, 4-(1-cyclopenten-1-yl)-, is also involved in reactions such as the aza-Diels–Alder reaction and unexpected decyanation, highlighting its role in facilitating diverse chemical reactions (Kopchuk et al., 2017).

Combustion Chemistry

Investigation into the combustion chemistry of morpholine derivatives provides insights into the formation of pollutants and could inform the development of cleaner burning fuels (Lucassen et al., 2009).

Drug Synthesis

Morpholine and its derivatives are instrumental in synthesizing various potent drugs, serving as intermediates in the creation of therapeutically significant compounds (Rupak, Vulichi, & Kapur, 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

4-(cyclopenten-1-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3H,1-2,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPOFMGACKUWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061323
Record name Morpholine, 4-(1-cyclopenten-1-yl)-
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Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 4-(1-cyclopenten-1-yl)-

CAS RN

936-52-7
Record name 1-Morpholinocyclopentene
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Record name 4-(1-Cyclopentenyl)morpholine
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Record name 1-Morpholinocyclopentene
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Record name Morpholine, 4-(1-cyclopenten-1-yl)-
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Record name Morpholine, 4-(1-cyclopenten-1-yl)-
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Record name N-(cyclopent-1-en-1-yl)morpholine
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Record name 4-(1-CYCLOPENTENYL)MORPHOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Kumar, A Sharma, AK Thukral… - International Journal of …, 2016 - researchgate.net
Objectives: The plants have metabolites which can be used for medicinal and other uses. There is a need to analyze the plants for such phytochemicals. The present study was …
Number of citations: 9 www.researchgate.net
V Kumar, A Sharma, H Kaur, AK Thukral… - Research Journal of …, 2015 - indianjournals.com
The aim of this study to screen the various phytochemicals present in the methanolic extracts of the oven dried leaves of Chenopodium ambrosioides, Chenopodium album, Polygonum …
Number of citations: 4 www.indianjournals.com
M Moniruzzaman, MM Mostari, S Islam, MM Jinnah… - researchgate.net
Rumex dentatus is a medicinal plant with a variety of bioactive components that can be used to treat infections and multidrug-resistant (MDR) microbes. Infections caused by MDR …
Number of citations: 1 www.researchgate.net

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